

Technical Guide: Physicochemical Properties of 4'-Methoxy-3-(4-methylphenyl)propiophenone

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Compound of Interest

Compound Name: 4'-Methoxy-3-(4-methylphenyl)propiophenone

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This document provides a detailed analysis of the molecular weight of **4'-Methoxy-3-(4-methylphenyl)propiophenone**, a compound of interest in synthetic chemistry and potential pharmaceutical development. Due to the limited availability of experimental data in public databases, this guide focuses on the theoretical calculation of its fundamental physicochemical properties based on its chemical structure.

Molecular Identity and Structure

4'-Methoxy-3-(4-methylphenyl)propiophenone is an aromatic ketone. Its structure is derived from a propiophenone core, featuring a methoxy substituent on the primary phenyl ring and a methylphenyl (tolyl) group on the propyl chain. The systematic name dictates the precise arrangement of these functional groups, which is crucial for determining its molecular formula and, consequently, its molecular weight.

The structural elucidation from the IUPAC name is as follows:

- **Propiophenone:** The base structure consists of a three-carbon chain with a ketone functional group at the first carbon, which is attached to a phenyl ring.
- **4'-Methoxy:** A methoxy group ($-\text{OCH}_3$) is positioned at the para-position (carbon 4) of the phenyl ring of the propiophenone moiety.

- 3-(4-methylphenyl): A tolyl group (a phenyl ring with a methyl substituent at its para-position) is attached to the third carbon of the propyl chain.

Based on this structural deduction, the molecular formula is determined to be $C_{17}H_{18}O_2$.

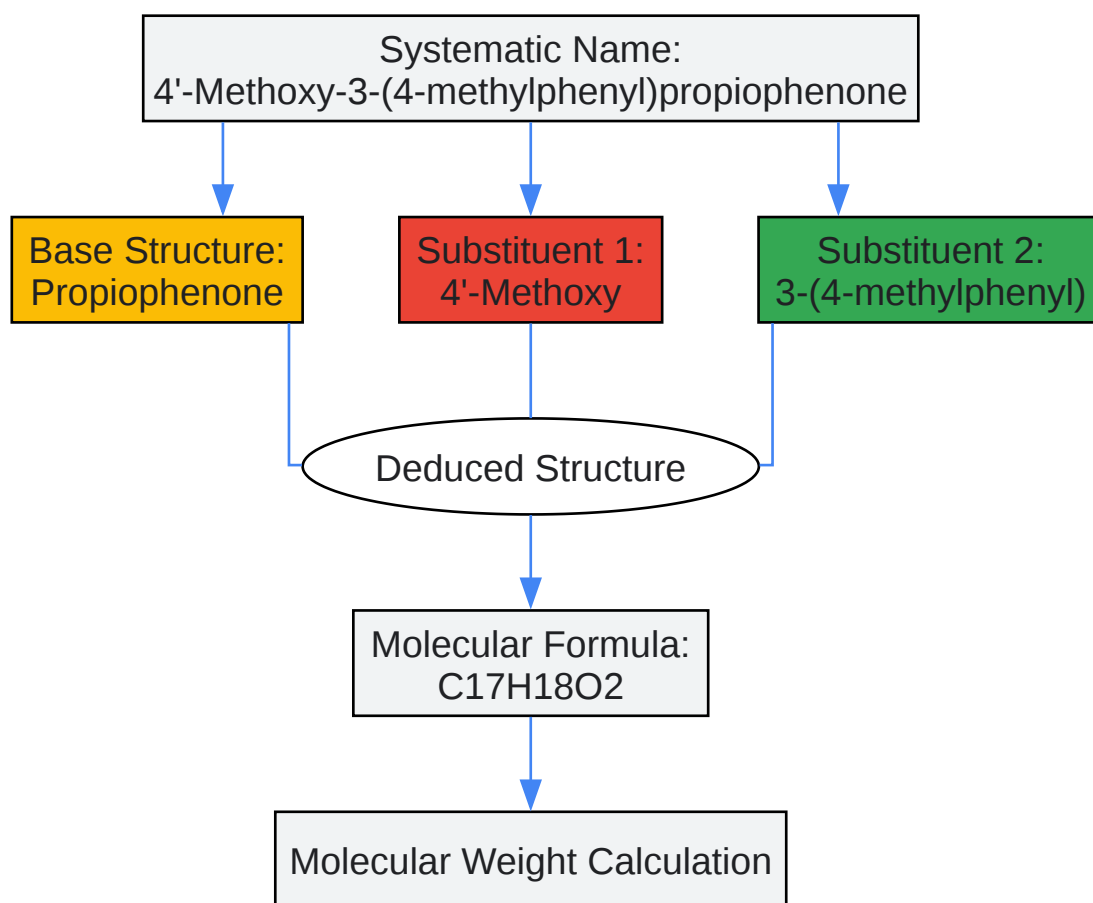
Physicochemical Data

The molecular weight and related parameters have been calculated based on the deduced molecular formula. These values are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Parameter	Value
Molecular Formula	$C_{17}H_{18}O_2$
Molar Mass	254.33 g/mol
Exact Mass	254.1307 g/mol

Logical Derivation of Chemical Structure

The following diagram illustrates the logical workflow for deducing the chemical structure of **4'-Methoxy-3-(4-methylphenyl)propiofenone** from its systematic name. This process is fundamental to ensuring the accuracy of the calculated molecular properties.



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Caption: Logical workflow for structure and molecular weight determination.

Experimental Protocols

As of the last update, specific experimental protocols for the synthesis, purification, and analysis of **4'-Methoxy-3-(4-methylphenyl)propiophenone** are not readily available in peer-reviewed literature or public chemical databases. Researchers planning to work with this compound would need to develop or adapt standard synthetic methodologies for ketone and aromatic compound synthesis, such as Friedel-Crafts acylation or alkylation, followed by standard purification techniques like column chromatography and recrystallization. Characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure.

Signaling Pathways

Information regarding the biological activity and associated signaling pathways of **4'-Methoxy-3-(4-methylphenyl)propiophenone** is not currently available. Therefore, no signaling pathway diagrams can be provided. Further research would be required to investigate its potential pharmacological effects.

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